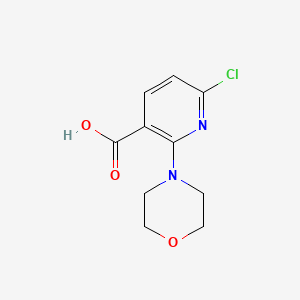

6-Chloro-2-morpholinonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPQWSNGXVEMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-morpholinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-2-morpholinonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document details a plausible synthetic pathway, experimental protocols, and the analytical data required for the unambiguous identification and quality assessment of the target compound.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structural features, including the chloro- and morpholino- moieties on the nicotinic acid scaffold, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The precise control over its synthesis and thorough characterization are paramount for its application in drug discovery and development.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the readily available 2,6-dichloronicotinic acid. The proposed synthetic route involves an initial esterification, followed by a regioselective nucleophilic aromatic substitution with morpholine, and a final hydrolysis step to yield the desired product.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on analogous and well-established chemical transformations. Researchers should optimize these conditions as necessary for their specific laboratory settings.

Step 1: Synthesis of Methyl 2,6-dichloronicotinate

Materials:

-

2,6-Dichloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 2,6-dichloronicotinic acid in anhydrous dichloromethane, slowly add thionyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

To the resulting acid chloride, add anhydrous methanol at 0 °C and stir the mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 2,6-dichloronicotinate.

Step 2: Synthesis of Methyl 6-chloro-2-morpholinonicotinate

Materials:

-

Methyl 2,6-dichloronicotinate

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve methyl 2,6-dichloronicotinate in anhydrous dimethylformamide.

-

Add morpholine and potassium carbonate to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 6-chloro-2-morpholinonicotinate.

Step 3: Synthesis of this compound

Materials:

-

Methyl 6-chloro-2-morpholinonicotinate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 6-chloro-2-morpholinonicotinate in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide to the solution and stir at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, remove the tetrahydrofuran under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with hydrochloric acid at 0 °C.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Characterization Data

The following table summarizes the expected and reported physical and spectroscopic data for this compound and its key precursor, 6-chloronicotinic acid.

| Property | 6-Chloronicotinic Acid | This compound |

| Molecular Formula | C₆H₄ClNO₂ | C₁₀H₁₁ClN₂O₃ |

| Molecular Weight | 157.55 g/mol | 242.66 g/mol [1] |

| Appearance | Off-white to beige crystalline powder[2] | Solid |

| Melting Point | 190 °C (dec.)[2] | Not available |

| Boiling Point | 241.15 °C (estimate)[2] | 464.6 ± 45.0 °C at 760 mmHg |

| ¹H NMR (DMSO-d₆) | δ 8.91 (d, J=2.4 Hz, 1H), 8.31 (dd, J=8.2, 2.4 Hz, 1H), 7.68 (d, J=8.2 Hz, 1H) | Expected aromatic signals and morpholine protons |

| ¹³C NMR (DMSO-d₆) | Expected signals for the pyridine and carboxyl carbons | Expected signals for pyridine, morpholine, and carboxyl carbons |

| Mass Spectrum (m/z) | [M-H]⁻ at 155.98 | Expected [M+H]⁺ or [M-H]⁻ corresponding to MW |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C=O, C=C, C=N, C-Cl | Characteristic peaks for C=O, C=C, C=N, C-Cl, C-O-C |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a robust and logical synthetic approach for the preparation of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Adherence to these guidelines will facilitate the efficient and reliable production of this important chemical intermediate, paving the way for its application in the discovery of novel therapeutics.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-2-morpholinonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-morpholinonicotinic acid is a substituted nicotinic acid derivative with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing further studies. This technical guide provides a summary of the currently available physicochemical data for this compound, outlines detailed experimental protocols for the determination of key properties, and presents a general workflow for the characterization of such a novel chemical entity.

Physicochemical Data Summary

A comprehensive literature search has revealed limited experimentally determined physicochemical data for this compound. The available information is summarized in the table below. It is important to note that crucial experimental values for melting point, pKa, aqueous solubility, and the partition coefficient (logP) are not currently available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | |

| Molecular Weight | 242.66 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 464.6 ± 45.0 °C at 760 mmHg | [2] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| LogP | Data not available |

Experimental Protocols for Physicochemical Characterization

To address the gap in the experimental data, the following detailed methodologies are provided as a guide for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance transitions into a liquid state at atmospheric pressure. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point apparatus)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Continue heating at a slower rate (1-2 °C/min) as the melting point is approached.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

The experiment should be repeated at least three times to ensure accuracy.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a common and accurate method for pKa determination.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

If the initial pH is not acidic, add a known excess of standardized HCl to protonate the carboxyl group fully.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant at a time.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of deionized water (or other relevant buffer).

-

Seal the vials and place them in a shaking incubator set at a constant temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

Apparatus:

-

Separatory funnels or screw-capped vials

-

Shaking device

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC, UV-Vis)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial. The initial concentration should be such that it is detectable in both phases.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample each phase.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of the partition coefficient.

General Characterization Workflow

Due to the absence of specific biological activity data for this compound, a signaling pathway or a specific experimental workflow diagram cannot be generated at this time. However, a logical workflow for the general physicochemical and initial biological characterization of a novel chemical entity like this is presented below.

General workflow for the characterization of a novel chemical entity.

Conclusion and Future Directions

This technical guide provides the currently available physicochemical information for this compound and outlines the necessary experimental protocols to determine the missing critical data. The lack of any reported biological activity for this compound is a significant knowledge gap. Future research should focus on conducting the described physicochemical experiments to obtain a complete profile of the molecule. Furthermore, screening for biological activity is essential to understand its potential therapeutic relevance and to enable the exploration of its mechanism of action, which would then allow for the development of specific signaling pathway and experimental workflow diagrams.

References

A Technical Guide to 6-Chloro-2-morpholinonicotinic Acid: A Potential Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-morpholinonicotinic acid, identified by the CAS number 305863-07-4, is a heterocyclic organic compound incorporating a chlorinated pyridine ring, a carboxylic acid functional group, and a morpholine moiety. While extensive biological data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a detailed, plausible synthetic protocol, and explores its potential applications in drug discovery based on the established activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and experimental design.

| Property | Value | Citation(s) |

| CAS Number | 305863-07-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 242.66 g/mol | [1] |

| IUPAC Name | 6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid | |

| Appearance | Solid | |

| Purity | Typically >95% | [1] |

| Storage Temperature | Room temperature or refrigerated | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [2][3] |

Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: Selective displacement of the chlorine atom at the 2-position of 2,6-dichloronicotinic acid with morpholine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen.

-

Reagents and Solvents:

-

2,6-Dichloronicotinic acid (1 equivalent)

-

Morpholine (1.1 equivalents)

-

A suitable base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents) to neutralize the generated HCl.

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Dissolve 2,6-dichloronicotinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir.

-

Slowly add morpholine to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the morpholine ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-Cl bond.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Pharmacological Significance and Avenues for Research

Although direct biological activity data for this compound is lacking in the public domain, the constituent chemical moieties suggest several promising areas for future investigation. The presence of the morpholine ring, the chlorinated pyridine core, and the carboxylic acid group are features found in numerous bioactive molecules.

3.1. Anti-inflammatory and Analgesic Potential

The nicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. For instance, morpholinopyrimidine derivatives have been investigated as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[4][5][6] The presence of the morpholine group in this compound makes it a candidate for investigation in similar inflammatory pathways.

3.2. Anticancer Potential

Chlorinated heterocyclic compounds are prevalent in oncology drug development. For example, derivatives of 6-chloro-quinazoline have demonstrated significant in vitro antitumor activity against various human cancer cell lines, inducing apoptosis.[7] The chlorinated pyridine core of this compound provides a rationale for screening its antiproliferative and pro-apoptotic effects in cancer cell models.

3.3. Antimicrobial Activity

The incorporation of chlorine atoms into heterocyclic structures has been shown to enhance antimicrobial properties.[8] While some morpholine derivatives have exhibited antibacterial activity[9], this area remains a viable avenue for the investigation of this compound and its derivatives against a panel of pathogenic bacteria and fungi.

Future Directions and Conclusion

This compound represents a chemical entity with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

-

Synthesis and Characterization: The definitive synthesis and thorough analytical characterization of this compound.

-

Biological Screening: A comprehensive biological evaluation of the compound in a battery of in vitro assays, including anti-inflammatory, anticancer, and antimicrobial screens.

-

Analogue Synthesis: The generation of a library of derivatives to explore structure-activity relationships (SAR). Modifications could include substitution at the 6-position of the pyridine ring, derivatization of the carboxylic acid, and alterations to the morpholine ring.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. achmem.com [achmem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-2-morpholinonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 6-Chloro-2-morpholinonicotinic acid. The following sections detail the proposed synthetic pathway, the expected spectroscopic data, and the logical workflow for confirming the molecular structure of this compound. While this document is based on established analytical techniques and data from analogous structures, it serves as a robust framework for researchers undertaking the synthesis and characterization of this and similar molecules.

Proposed Synthesis and Purification

The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction. A plausible synthetic route starts from the commercially available 2,6-dichloronicotinic acid. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack allows for a selective substitution by morpholine.

A potential synthetic scheme involves the reaction of 2,6-dichloronicotinic acid with morpholine in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to neutralize the hydrogen chloride formed during the reaction. The reaction mixture would be heated to drive the substitution to completion. Following the reaction, an aqueous workup and acidification would precipitate the desired product, which can then be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Spectroscopic and Analytical Data (Hypothetical)

The following tables summarize the expected quantitative data from various analytical techniques used to characterize this compound. This data is predictive, based on the analysis of its structural analogue, 6-Chloronicotinic acid, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-4 |

| ~7.00 | d | 1H | H-5 |

| ~3.75 | t | 4H | -CH₂-O- (Morpholine) |

| ~3.50 | t | 4H | -CH₂-N- (Morpholine) |

| ~13.00 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~159.0 | C-2 |

| ~150.0 | C-6 |

| ~142.0 | C-4 |

| ~118.0 | C-3 |

| ~110.0 | C-5 |

| ~66.0 | -CH₂-O- (Morpholine) |

| ~45.0 | -CH₂-N- (Morpholine) |

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z | Ion |

| ESI-MS | Positive | 243.05 | [M+H]⁺ |

| ESI-MS | Negative | 241.03 | [M-H]⁻ |

| HRMS (ESI) | Positive | 243.0531 | [M+H]⁺ (Calculated for C₁₀H₁₂ClN₂O₃) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound

-

To a solution of 2,6-dichloronicotinic acid (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add potassium carbonate (2.5 eq).

-

Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Acidify the aqueous solution to pH 3-4 with 2N HCl.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Assign the signals in both spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

-

Prepare a sample by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion.

-

Compare the observed accurate mass with the calculated mass for the proposed molecular formula (C₁₀H₁₁ClN₂O₃) to confirm the elemental composition.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Unraveling the Role of 6-Chloro-2-morpholinonicotinic Acid: A Technical Perspective for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-morpholinonicotinic acid is a heterocyclic compound of interest within the field of medicinal chemistry. While a direct, independent mechanism of action for this specific molecule is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. This guide elucidates the known applications of this compound, focusing on its utility in the development of a selective Positron Emission Tomography (PET) radiotracer for targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. Understanding the synthesis and the mechanism of the final active compound provides critical insight for researchers in the fields of epigenetics, oncology, and neuroimaging.

This compound: A Chemical Intermediate

Current scientific literature primarily identifies this compound as a precursor or building block in multi-step organic syntheses. Its chemical structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and a morpholine moiety, makes it a versatile scaffold for creating a variety of more complex derivatives. The primary documented application of this compound is in the synthesis of a novel PET radiotracer designed to selectively target the BD1 bromodomain of BET proteins.

Synthesis of a BET Bromodomain-Targeting PET Radiotracer

The synthesis of the PET radiotracer precursor from this compound involves a multi-step process. The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for the PET radiotracer precursor.

Mechanism of Action: Targeting BET Bromodomains

While this compound itself is an intermediate, the final product it helps create is a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins.

The Role of BET Proteins in Gene Transcription

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, which are key components of chromatin. This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

Inhibition of BET Bromodomains

The PET radiotracer synthesized using this compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BD1 subdomain of BET proteins. By occupying this pocket, the inhibitor prevents BET proteins from binding to chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downregulation of the expression of their target genes. Many of these target genes, such as the oncogene MYC, are implicated in cell proliferation and cancer development.

The following diagram illustrates the signaling pathway of BET bromodomain inhibition:

Caption: Mechanism of BET bromodomain inhibition.

Quantitative Data and Experimental Protocols

As this compound is an intermediate, there is no quantitative data regarding its biological mechanism of action. The relevant data pertains to the final PET radiotracer, specifically its biodistribution and target engagement.

Biodistribution Data

A biodistribution study of the [¹⁸F]-labeled PET radiotracer in mice revealed its uptake in various tissues.[1]

| Tissue | Radiotracer Uptake |

| Liver | High |

| Kidney | High |

| Brain | Moderate |

Table 1: Biodistribution of the [¹⁸F]-labeled PET radiotracer in mice.[1]

Experimental Protocols

The characterization of the PET radiotracer involved standard preclinical imaging protocols.

Biodistribution Studies:

-

The [¹⁸F]-labeled PET radiotracer is administered to laboratory animals (e.g., mice).

-

After a specific uptake period, the animals are euthanized, and tissues of interest are harvested.

-

The radioactivity in each tissue is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Blocking Studies:

-

To demonstrate target specificity, a group of animals is pre-treated with a non-radiolabeled version of the compound or another known BET inhibitor (e.g., JQ1) before the administration of the [¹⁸F]-labeled PET radiotracer.[1]

-

The biodistribution of the radiotracer in the pre-treated group is compared to a control group that received only the radiotracer.

-

A significant reduction in radiotracer uptake in specific tissues in the pre-treated group indicates specific binding to the target. In the case of the studied radiotracer, a 20-30% reduction in radioactivity was observed after pre-treatment, suggesting high binding selectivity and specificity.[1]

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of a selective PET radiotracer for the BD1 domain of BET proteins. While the compound itself does not have a defined biological mechanism of action, the final product it enables is a potent tool for studying the epigenetic regulation of gene expression and holds potential for applications in diagnostic imaging for oncology and neurological disorders. Future research may uncover other applications for this versatile morpholinonicotinic acid derivative.

References

A Technical Guide to the Exploration of 6-Chloro-2-morpholinonicotinic Acid Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature does not contain detailed discovery and preclinical characterization studies for a series of 6-Chloro-2-morpholinonicotinic acid derivatives. This guide, therefore, provides a foundational overview based on the synthesis of the core chemical scaffold and the known biological activities of related compounds. It is intended to serve as a resource for initiating research in this area.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with a broad range of biological activities, leading to their use as intermediates in the development of pharmaceuticals and agrochemicals. The incorporation of a morpholine moiety, a privileged structure in medicinal chemistry, can modulate the physicochemical properties of the parent molecule, often improving solubility and pharmacokinetic profiles. The further addition of a chloro-substituent can enhance binding affinity and metabolic stability.

This technical guide focuses on the chemical scaffold of this compound, a compound available from various chemical suppliers. While comprehensive preclinical data for a series of its derivatives are not yet published, this document outlines the known synthesis of the core structure and provides context on the potential therapeutic applications based on related nicotinic acid and morpholine-containing compounds. The methodologies and workflows presented herein are hypothetical, designed to guide future research efforts in the discovery and preclinical characterization of this promising class of molecules.

Synthesis of the Core Scaffold

The synthesis of 2-morpholinonicotinic acid derivatives has been described, providing a likely pathway for the generation of this compound and its analogues. The general approach involves a multi-step synthesis starting from a commercially available chloronicotinic acid derivative.

General Synthetic Route

A plausible synthetic pathway for this compound derivatives is outlined below. This is a generalized scheme, and specific reaction conditions would require optimization for each analogue.

Caption: Hypothetical synthetic pathway for this compound and its derivatives.

Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid

A reported method for the synthesis of the related 2-morpholinonicotinic acid from 2-chloronicotinic acid involves a three-step process with a high overall yield. This protocol can likely be adapted for the synthesis of this compound.

Step 1: Esterification of 2-Chloronicotinic Acid

-

To a solution of 2-chloronicotinic acid in methanol, add thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the methyl ester.

Step 2: Nucleophilic Substitution with Morpholine

-

Dissolve the methyl 2-chloronicotinate in a suitable solvent such as dimethylformamide (DMF).

-

Add morpholine and a non-nucleophilic base (e.g., triethylamine).

-

Heat the reaction mixture and monitor by TLC.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl 2-morpholinonicotinate in a mixture of methanol and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration and dry under vacuum.

Potential Therapeutic Targets and Preclinical Characterization Strategy

Given the lack of specific data for this compound derivatives, a hypothetical drug discovery workflow is proposed. This workflow outlines the necessary steps from initial screening to preclinical candidate selection.

Caption: A general workflow for the discovery and preclinical development of novel chemical entities.

Hypothetical Biological Activities and Screening

Derivatives of nicotinic acid are known to interact with a variety of biological targets. A screening campaign for this compound derivatives could investigate the following areas:

-

G-Protein Coupled Receptors (GPCRs): Nicotinic acid itself is an agonist of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. Derivatives could be screened for activity at this and other GPCRs.

-

Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. A broad panel of enzymatic assays, particularly targeting kinases or metabolic enzymes, could reveal potential activities.

-

Ion Channels: The structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs).

Experimental Protocol: In Vitro GPCR Activity Assay (Hypothetical)

-

Cell Culture: Maintain a stable cell line overexpressing the target GPCR (e.g., HEK293-GPR109A).

-

Compound Preparation: Prepare a dilution series of the test compounds in an appropriate buffer.

-

Assay: Use a functional assay that measures downstream signaling upon GPCR activation, such as a calcium flux assay or a cAMP accumulation assay.

-

Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

In Vitro ADME and Physicochemical Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial.

Table 1: Hypothetical In Vitro ADME and Physicochemical Data for a Lead Compound

| Parameter | Assay Method | Hypothetical Value |

| Solubility | Kinetic solubility assay | > 100 µM |

| Permeability | PAMPA | High |

| Metabolic Stability | Human liver microsomes | t½ > 60 min |

| Plasma Protein Binding | Rapid equilibrium dialysis | < 90% |

| CYP Inhibition | Fluorometric assay | IC50 > 10 µM for major isoforms |

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH at 37°C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent containing an internal standard.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the half-life (t½) from the rate of disappearance of the compound.

In Vivo Pharmacokinetics and Efficacy

Promising lead compounds would advance to in vivo studies in animal models.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rodents

| Parameter | Route of Administration | Hypothetical Value |

| Half-life (t½) | Intravenous | 4 hours |

| Clearance (CL) | Intravenous | 15 mL/min/kg |

| Volume of Distribution (Vd) | Intravenous | 3 L/kg |

| Bioavailability (F%) | Oral | 40% |

| Cmax | Oral (10 mg/kg) | 1 µM |

| Tmax | Oral (10 mg/kg) | 1 hour |

Experimental Protocol: Rodent Pharmacokinetic Study

-

Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at multiple time points post-dose.

-

Plasma Preparation: Process the blood to obtain plasma.

-

Bioanalysis: Extract the drug from the plasma and quantify its concentration using LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of chemical space with potential for the discovery of novel therapeutic agents. While there is a lack of published preclinical data on derivatives of this specific scaffold, the established synthetic routes and the known biological activities of related nicotinic acid and morpholine-containing compounds provide a strong foundation for future research.

A systematic approach, beginning with the synthesis of a diverse library of derivatives followed by a comprehensive screening and characterization cascade, as outlined in this guide, could lead to the identification of promising lead compounds. Subsequent lead optimization focusing on improving potency, selectivity, and pharmacokinetic properties would be critical for the development of a clinical candidate. The publication of such studies would be a valuable contribution to the field of medicinal chemistry.

Navigating the Bioactive Potential of 6-Chloro-2-morpholinonicotinic Acid: A Technical Guide Based on Structure-Activity Relationships

Disclaimer: This technical guide addresses the potential biological activities of 6-Chloro-2-morpholinonicotinic acid. It is important to note that, to date, there is a lack of specific published research on the biological activities of this particular compound. Therefore, this document extrapolates potential activities based on the well-documented biological profiles of its core structural motifs: the nicotinic acid scaffold, the morpholine ring, and chloro-substituted aromatic systems. The information presented herein is intended to guide future research and is not based on direct experimental evidence for this compound itself.

Introduction

This compound is a heterocyclic compound featuring a pyridine carboxylic acid (nicotinic acid) backbone. This core is substituted with a chlorine atom at the 6-position and a morpholine ring at the 2-position. The combination of these three structural components suggests a potential for a diverse range of biological activities. Nicotinic acid and its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological and pharmacokinetic profiles.[1][6][7][8][9] Furthermore, the presence of a chloro-substituent on a heterocyclic ring can significantly influence the electronic properties and metabolic stability of a molecule, often contributing to its biological activity.

This guide will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound by examining the established activities of structurally related compounds. Detailed experimental protocols for evaluating these potential activities are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Potential Antimicrobial Activity

The combination of the nicotinic acid and morpholine moieties suggests that this compound could exhibit antimicrobial properties. Nicotinic acid derivatives have been synthesized and shown to have significant activity against Gram-positive bacteria.[2][4] Similarly, the morpholine scaffold is a key component in many antimicrobial agents.[7][9]

Quantitative Data from Related Compounds

The following table summarizes the antimicrobial activity of some nicotinic acid and morpholine derivatives against various microbial strains.

| Compound Class | Example Compound | Test Organism | Activity (MIC/IC50) | Reference |

| Nicotinic Acid Acylhydrazones | Compound 13 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 7.81 µg/mL | [2] |

| Staphylococcus epidermidis ATCC 12228 | MIC = 1.95 µg/mL | [2] | ||

| Morpholine Derivatives | Compound 12 (a 1,2,4-triazole derivative) | Mycobacterium smegmatis | MIC = 15.6 µg/mL | [2] |

| Compound 10 (a 1,3-thiazole derivative) | Urease | IC50 = 2.37 ± 0.19 μM | [2] |

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12]

-

Materials: Mueller-Hinton broth (MHB) or agar (MHA), 96-well microtiter plates, bacterial inoculum, test compound, positive control antibiotic, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to the final concentration of 5 x 10^5 CFU/mL in each well.

-

Include a positive control (a known antibiotic) and a negative control (no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.[10]

-

2. Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.[12][13]

-

Materials: MHA plates, sterile paper discs, bacterial inoculum, test compound, control antibiotic.

-

Procedure:

-

Prepare a standardized bacterial inoculum (0.5 McFarland) and uniformly swab it onto the surface of an MHA plate.

-

Impregnate sterile paper discs with a known concentration of this compound.

-

Place the discs on the inoculated agar surface.

-

Include a positive control disc (known antibiotic) and a negative control disc (solvent only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (no bacterial growth) around each disc. The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Mandatory Visualization

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanism of Action

Many antibiotics function by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells.[][15][16][17] Should this compound exhibit antibacterial activity, one possible mechanism could be the disruption of peptidoglycan synthesis.

Caption: Potential Inhibition of Bacterial Cell Wall Synthesis.

Potential Anti-inflammatory Activity

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[1][6][18] These compounds can modulate the production of inflammatory mediators. The morpholine ring is also present in molecules with anti-inflammatory activity.[6][8][9]

Quantitative Data from Related Compounds

The following table presents data on the anti-inflammatory effects of some nicotinic acid derivatives.

| Compound Class | Example Compound | Assay | Activity (IC50 / % Inhibition) | Reference |

| Nicotinic Acid Derivatives | Compound 4h | Nitrite Inhibition (in RAW 264.7 cells) | MTT result: 86.109 ± 0.51 | [1] |

| Compound 5b | Nitrite Inhibition (in RAW 264.7 cells) | MTT result: 119.084 ± 0.09 | [1] | |

| Compound 4c | Carrageenan-induced paw edema | 73.7 ± 6.2% inhibition of writhing | [6] |

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.[19]

-

Materials: RAW 264.7 macrophage cell line, DMEM, fetal bovine serum (FBS), LPS, Griess reagent, test compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

Determine the IC50 value of the compound for NO inhibition.

-

2. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[20][21][22][23][24]

-

Materials: Wistar rats or Swiss albino mice, 1% carrageenan solution, plethysmometer or calipers, test compound, reference drug (e.g., indomethacin).

-

Procedure:

-

Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Potential Mechanism of Action

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[25][26][27][28] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[19] Anti-inflammatory compounds often exert their effects by inhibiting this pathway.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. apec.org [apec.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. notesforbiology.com [notesforbiology.com]

- 16. microbenotes.com [microbenotes.com]

- 17. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 19. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 22. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

- 27. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Emergence of 6-Chloro-2-morpholinonicotinic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those incorporating a pyridine scaffold, have proven to be a rich source of biologically active molecules. This technical guide delves into the burgeoning field of 6-chloro-2-morpholinonicotinic acid derivatives, a class of compounds demonstrating significant potential in modern drug discovery. Their unique structural features, combining the electrophilic nature of the chlorinated pyridine ring with the favorable pharmacokinetic properties often imparted by the morpholine moiety, make them attractive candidates for targeting a range of biological pathways, most notably protein kinases involved in cell signaling.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its amide derivatives is a critical step in the exploration of their therapeutic potential. A robust and adaptable synthetic route is paramount for generating a library of analogues for structure-activity relationship (SAR) studies. The general approach involves the nucleophilic substitution of a chlorine atom at the 2-position of a nicotinic acid precursor with morpholine, followed by amide bond formation.

General Synthetic Protocol for 6-Chloro-2-morpholinonicotinamide Derivatives

A plausible synthetic route, adapted from methodologies for similar nicotinamide derivatives, is outlined below. This multi-step process begins with the readily available 2,6-dichloronicotinic acid and culminates in the desired amide product.

Step 1: Selective Nucleophilic Aromatic Substitution with Morpholine

2,6-dichloronicotinic acid is reacted with morpholine. The greater electrophilicity of the carbon at the 2-position, due to its proximity to the carboxylic acid, can favor monosubstitution at this position under controlled conditions.

-

Reactants: 2,6-dichloronicotinic acid, Morpholine, a suitable base (e.g., K₂CO₃ or Et₃N).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the product. The solid is then filtered, washed with water, and dried to yield this compound.

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with a desired amine to form the corresponding amide derivative. Standard peptide coupling reagents are employed for this transformation.

-

Reactants: this compound, the desired amine (e.g., an aniline derivative), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA or Et₃N).

-

Solvent: A suitable aprotic solvent such as DMF or Dichloromethane (DCM).

-

Conditions: The reactants are stirred at room temperature for a period of 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to afford the final 6-chloro-2-morpholinonicotinamide derivative.

A generalized workflow for this synthesis is depicted in the diagram below.

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-morpholinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chloro-2-morpholinonicotinic acid, a key intermediate in medicinal chemistry. While a complete set of publicly available experimental data for this specific molecule is limited, this document consolidates available information, presents predicted spectroscopic data based on analogous compounds, and outlines detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a substituted nicotinic acid derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid | - |

| CAS Number | 305863-07-4 | [1] |

| Molecular Formula | C10H11ClN2O3 | [2] |

| Molecular Weight | 242.66 g/mol | [2] |

| Appearance | White solid (predicted) | [3] |

| Solubility | Soluble in DMSO, Methanol (predicted) | - |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds such as 6-chloronicotinic acid, 2-chloronicotinic acid, and various morpholine-containing molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.10 | d | 1H | H-4 (Pyridine) | Expected downfield shift due to anisotropic effect of the carboxylic acid and deshielding by the ring nitrogen. |

| ~7.00 | d | 1H | H-5 (Pyridine) | Expected upfield shift relative to H-4 due to the influence of the morpholine group. |

| ~3.70 | t | 4H | -CH₂-O- (Morpholine) | Typical chemical shift for morpholine protons adjacent to oxygen. |

| ~3.40 | t | 4H | -CH₂-N- (Morpholine) | Typical chemical shift for morpholine protons adjacent to nitrogen. |

| ~13.00 | br s | 1H | -COOH | Carboxylic acid proton, typically a broad singlet, highly dependent on concentration and solvent. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168.0 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~160.0 | C-2 (Pyridine) | Carbon attached to the morpholine group. |

| ~150.0 | C-6 (Pyridine) | Carbon attached to the chlorine atom. |

| ~140.0 | C-4 (Pyridine) | Aromatic CH. |

| ~115.0 | C-5 (Pyridine) | Aromatic CH. |

| ~108.0 | C-3 (Pyridine) | Carbon attached to the carboxylic acid group. |

| ~66.0 | -CH₂-O- (Morpholine) | Morpholine carbons adjacent to oxygen. |

| ~45.0 | -CH₂-N- (Morpholine) | Morpholine carbons adjacent to nitrogen. |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid and Morpholine ether) |

| ~1120 | Strong | C-N stretch (Morpholine) |

| ~830 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 242/244 | [M]⁺ | Molecular ion peak with characteristic ~3:1 isotopic pattern for chlorine. |

| 198/200 | [M-CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |

| 185/187 | [M-C₂H₄O]⁺ | Fragmentation of the morpholine ring. |

| 157/159 | [M-C₄H₈NO]⁺ | Loss of the morpholine substituent. |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 14 ppm.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Set the spectral width to cover the range of 0 to 200 ppm.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample of this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

-

Analyze the spectrum to identify characteristic absorption bands for the functional groups.

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., Quadrupole, Time-of-Flight).

-

Procedure:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a nicotinic acid derivative might be involved.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Hypothetical signaling pathway showing the inhibition of a target enzyme by a nicotinic acid derivative.

Conclusion

The spectroscopic analysis of this compound is crucial for its definitive identification and quality control in research and development. While direct experimental data is not widely published, the predicted data and protocols outlined in this guide provide a solid foundation for researchers working with this compound. The provided workflows offer a systematic approach to its characterization and potential application in drug discovery. As this molecule is used as an intermediate in the synthesis of novel compounds, its thorough spectroscopic characterization is a critical first step in ensuring the integrity of subsequent research.[3]

References

Potential Therapeutic Targets of 6-Chloro-2-morpholinonicotinic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-morpholinonicotinic acid is a novel chemical entity with potential therapeutic applications. Due to the absence of extensive preclinical and clinical data, this whitepaper provides a comprehensive in-silico analysis and a theoretical framework to guide future research and development efforts. By leveraging computational target prediction methodologies and analyzing the pharmacophoric features of its core scaffolds—nicotinic acid and morpholine—we have identified a range of plausible biological targets. This document outlines these potential targets, discusses their relevance in various disease pathways, proposes detailed experimental protocols for target validation, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

This compound is a synthetic organic compound characterized by a chlorinated nicotinic acid core substituted with a morpholine ring. The combination of these two pharmacologically significant moieties suggests a potential for diverse biological activities. Nicotinic acid and its derivatives are known to modulate lipid metabolism and exhibit anti-inflammatory properties, primarily through interaction with G-protein coupled receptors. The morpholine ring is a common scaffold in medicinal chemistry, known to enhance drug-like properties and interact with a variety of biological targets, including kinases and transporters.

Given the novelty of this compound, this whitepaper aims to:

-

Predict and elucidate potential therapeutic targets through computational analysis.

-

Propose potential mechanisms of action based on predicted targets.

-

Provide a roadmap for experimental validation of these predictions.

-

Offer a foundational understanding for researchers and drug developers interested in this molecule.

Molecular Profile and In-Silico Target Prediction

The chemical structure of this compound is presented below.

SMILES: C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O

To predict the potential biological targets of this molecule, an in-silico analysis was performed using the SwissTargetPrediction tool, a well-established web server for ligand-based target prediction. The tool compares the query molecule to a database of known active compounds and predicts the most likely protein targets based on 2D and 3D similarity.

The following table summarizes the top predicted target classes and specific protein targets for this compound. The probability score reflects the confidence of the prediction.

| Target Class | Specific Predicted Targets | Probability | Known Ligands with Similar Scaffolds |

| G-protein coupled receptors (GPCRs) | Nicotinic acid receptor 1 (NIACR1/GPR109A) | High | Nicotinic acid, Acipimox |

| Hydroxycarboxylic acid receptor 2 (HCAR2) | High | Nicotinic acid, Monocarboxylates | |

| Angiotensin II receptor type 1 (AGTR1) | Moderate | Telmisartan, Losartan | |

| Enzymes | Phosphodiesterase 10A (PDE10A) | Moderate | Papaverine, TP-10 |

| Dipeptidyl peptidase IV (DPP-4) | Moderate | Sitagliptin, Vildagliptin | |

| Cyclooxygenase-2 (COX-2) | Low | Celecoxib, Rofecoxib | |

| Transporters | Sodium-coupled monocarboxylate transporter 1 (SMCT1) | Moderate | Nicotinate, Butyrate |

| Kinases | Phosphoinositide 3-kinase (PI3K) | Low | Idelalisib, Duvelisib |

Analysis of Potential Therapeutic Targets

The in-silico analysis suggests that this compound may interact with a range of targets implicated in metabolic, inflammatory, and cardiovascular diseases.

G-Protein Coupled Receptors (GPCRs)

The highest probability targets are the nicotinic acid receptors, NIACR1 (GPR109A) and HCAR2 . This is expected due to the presence of the nicotinic acid scaffold.

-

NIACR1/HCAR2 Signaling: Activation of these receptors by nicotinic acid is known to inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this results in the inhibition of lipolysis, a key mechanism for the lipid-lowering effects of nicotinic acid. In immune cells, activation of NIACR1 can modulate inflammatory responses.

The following diagram illustrates the predicted signaling pathway upon activation of NIACR1.

Methodological & Application

Application Notes and Protocols for 6-Chloro-2-morpholinonicotinic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-morpholinonicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural features, comprising a chlorinated pyridine ring, a carboxylic acid, and a morpholine moiety, make it a versatile intermediate for the synthesis of a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceutical agents, with a particular focus on the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling this compound.

| Property | Value | Reference |

| CAS Number | 305863-07-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [3][4] |

| Molecular Weight | 242.66 g/mol | [3] |

| Appearance | Solid | [1][4] |

| Storage Temperature | Room temperature or refrigerator | [1][3] |

| Purity | Typically ≥95% | [1][4] |

Application in Kinase Inhibitor Synthesis

The this compound scaffold is a key component in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine group, in particular, is a well-established pharmacophore in numerous PI3K inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.

The general strategy for elaborating this compound into a potent kinase inhibitor involves two primary chemical transformations:

-

Amide Bond Formation: The carboxylic acid moiety is readily converted into an amide. This is a common strategy to introduce a variety of substituents that can interact with specific residues in the target kinase, thereby modulating potency and selectivity.

-

Cross-Coupling Reactions: The chlorine atom on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, which can extend into different regions of the kinase active site and enhance binding affinity.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Amide Coupling with a Substituted Aminopyrazine

This protocol describes the synthesis of a key intermediate where the carboxylic acid of this compound is coupled with an aminopyrazine derivative. This transformation is a critical step in the synthesis of various PI3K inhibitors.

Reaction Scheme:

References

- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Chloro-2-morpholinonicotinic Acid Analogs

These application notes provide a detailed protocol for the synthesis of 6-chloro-2-morpholinonicotinic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents. The described methodology is based on established principles of nucleophilic aromatic substitution on a pyridine ring.

Introduction

This compound and its analogs are important scaffolds in medicinal chemistry and materials science. Nicotinic acid derivatives are known to be intermediates in the synthesis of antibacterial drugs, anti-cardiovascular agents, insecticides, and herbicides.[1][2][3] The synthetic route described herein involves a three-step process starting from commercially available 2,6-dichloronicotinic acid. This process includes an initial esterification of the carboxylic acid, followed by a regioselective nucleophilic aromatic substitution (SNAr) with morpholine, and concluding with the hydrolysis of the ester to yield the final product.

Synthetic Pathway Overview

The overall synthetic scheme for this compound is depicted below. The strategy involves protection of the carboxylic acid group as a methyl ester, followed by the key nucleophilic aromatic substitution reaction with morpholine, and subsequent deprotection.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dichloronicotinate (Esterification)

This step protects the carboxylic acid to prevent unwanted side reactions during the subsequent nucleophilic substitution.

Materials:

-

2,6-Dichloronicotinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-